N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
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Overview
Description
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to increase reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl ring .
Scientific Research Applications
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide exerts its effects involves interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, disrupting cell membrane integrity. In anticancer applications, it may interfere with cell division processes, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)benzamide: Shares the bromophenyl group but lacks the thiazole ring.
N-(4-(4-Bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)benzamide: Contains a similar thiazole structure but with additional phenyl groups
Uniqueness
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is unique due to its combination of the thiazole ring and the bromophenyl group, which contribute to its distinct biological activities. This combination allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
CAS No. |
113333-06-5 |
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Molecular Formula |
C17H12BrN3OS2 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H12BrN3OS2/c18-13-8-6-11(7-9-13)14-10-24-17(19-14)21-16(23)20-15(22)12-4-2-1-3-5-12/h1-10H,(H2,19,20,21,22,23) |
InChI Key |
FLFJKMGGOKMOLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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